molecular formula C16H19NO3 B5436548 ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate

ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate

Cat. No. B5436548
M. Wt: 273.33 g/mol
InChI Key: PMLYUXFQALYJLE-HRVWGNOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate, also known as ethyl ferulate, is a natural phenolic compound found in various plants, including rice, wheat, and oats. It has been widely studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action of ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation.
Biochemical and physiological effects:
Ethyl ferulate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce lipid peroxidation, which can help protect against cardiovascular disease. Additionally, it has been shown to have anti-cancer effects, including the ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate in lab experiments is its relatively low toxicity. It has been shown to be safe for use in animals and humans at therapeutic doses. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate. One area of interest is its potential use as a natural preservative in food and cosmetic products. Additionally, it may have applications in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

Ethyl ferulate can be synthesized through the esterification of ferulic acid with ethanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and occurs under reflux conditions.

Scientific Research Applications

Ethyl ferulate has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress and prevent damage to DNA. Additionally, it has been found to have anti-inflammatory effects, which may help reduce the risk of chronic diseases such as cancer and cardiovascular disease.

properties

IUPAC Name

ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-20-16(19)15(13(2)18)11-8-12-17(3)14-9-6-5-7-10-14/h5-12H,4H2,1-3H3/b12-8+,15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLYUXFQALYJLE-HRVWGNOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CN(C)C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C=C/N(C)C1=CC=CC=C1)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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